molecular formula C8H8ClF2N B2420225 1-(4-Chloro-2,6-difluorophenyl)ethanamine CAS No. 1270424-09-3

1-(4-Chloro-2,6-difluorophenyl)ethanamine

Cat. No.: B2420225
CAS No.: 1270424-09-3
M. Wt: 191.61
InChI Key: PTAKYWYOQWWZRN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,6-difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H8ClF2N . It has a molecular weight of 191.61 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chiral Intermediate in Synthesis of Ticagrelor

1-(4-Chloro-2,6-difluorophenyl)ethanamine serves as a vital chiral intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. Its production involves biocatalytic processes, highlighting its significance in pharmaceutical manufacturing (Guo et al., 2017).

Antiamoebic Activity

This compound forms the basis for synthesizing a series of chalcones with potential antiamoebic activity. These chalcones, possessing N-substituted ethanamine, show promising activity against Entamoeba histolytica (Zaidi et al., 2015).

Structural Studies

Studies on similar compounds, such as 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, demonstrate the compound's structural characteristics, contributing to understanding the molecular interactions and stability of similar chemical structures (Yan et al., 2007).

Synthesis of Silodosin Intermediate

This compound is key in synthesizing intermediates for Silodosin, used in treating benign prostatic hyperplasia. This highlights its role in creating important medicinal compounds (Luo et al., 2008).

Halogen Stabilization in Chemical Structures

Research on 2,6-Bis(2,6-difluorophenyl)phenyldimethylsilanium ion, closely related to this compound, shows how halogen stabilization influences the dynamics of chemical structures, offering insights into the behavior of similar compounds (Romanato et al., 2010).

Antimicrobial and Antifungal Applications

Substituted derivatives of this compound have shown potential in antimicrobial and antifungal activities, suggesting its importance in developing new therapeutic agents (Pejchal et al., 2015).

Synthesis of Voriconazole

This compound plays a role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, indicating its utility in complex pharmaceutical synthesis processes (Butters et al., 2001).

Structural Analysis in Pesticides

Its derivatives are used in the structural analysis of pesticides like chlorfluazuron and flufenoxuron, aiding in the development and understanding of effective pest control agents (Cho et al., 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These codes indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAKYWYOQWWZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270424-09-3
Record name 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine
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